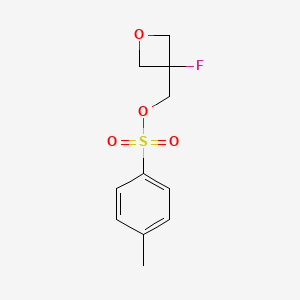

(3-Fluoro-oxétan-3-yl)méthyl 4-méthylbenzènesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H13FO4S and a molecular weight of 260.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate typically involves the use of diethyl 2-fluoromalonate as a raw material. The process includes a methylolation step, which is crucial for the formation of the target product . The reaction conditions often require a sealed, dry environment with temperatures maintained between 2-8°C to ensure the purity and stability of the compound .

Industrial Production Methods

Industrial production methods for (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate are not widely documented. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are meticulously controlled to maintain the quality and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction Reactions: The fluorine atom and the oxetane ring can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate depend on the type of reaction. For example, nucleophilic substitution reactions typically yield products where the sulfonate group is replaced by the nucleophile.

Mécanisme D'action

The mechanism of action of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the fluorine atom and oxetane ring contribute to the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Chlorooxetan-3-yl)methyl 4-methylbenzenesulfonate

- (3-Bromooxetan-3-yl)methyl 4-methylbenzenesulfonate

- (3-Iodooxetan-3-yl)methyl 4-methylbenzenesulfonate

Uniqueness

(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in applications where these properties are advantageous.

Activité Biologique

(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorinated oxetane ring and a sulfonate moiety, suggests interesting biological properties. This article reviews the biological activity of this compound, including its pharmacokinetic properties, enzyme inhibition potential, and relevance in therapeutic contexts.

- Molecular Formula : C11H13FO4S

- Molecular Weight : 260.28 g/mol

- CAS Number : 1308644-71-4

- InChI Key : VKVRJIRYDHEVTB-UHFFFAOYSA-N

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .

Pharmacokinetics

The pharmacokinetic profile of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate shows:

- GI Absorption : High

- BBB Permeability : Yes

- P-glycoprotein Substrate : No

- CYP Inhibition : Inhibitor of CYP1A2; does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

These properties suggest that the compound may have significant effects on drug metabolism and distribution.

Enzyme Inhibition

The compound's interaction with cytochrome P450 enzymes is particularly noteworthy:

- CYP1A2 Inhibition : This may lead to altered metabolism of co-administered drugs that are substrates for this enzyme, potentially increasing their plasma concentrations and effects .

Case Study: Anticancer Activity

Research has indicated that compounds similar to (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate demonstrate anticancer properties. For instance, studies on sulfonate derivatives have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves disruption of cellular signaling pathways critical for tumor growth and survival.

Case Study: Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may mitigate neuroinflammation and oxidative stress in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the BBB enhances its therapeutic viability in CNS disorders .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 260.28 g/mol |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| Solubility | 0.514 mg/ml |

| Log Po/w | 2.06 |

Propriétés

IUPAC Name |

(3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4S/c1-9-2-4-10(5-3-9)17(13,14)16-8-11(12)6-15-7-11/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRJIRYDHEVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.